Endopeptidase L4

substrate specificity peptidoglycan hydrolase antimicrobial enzyme

Endopeptidase L4 (L4) is an extracellular bacteriolytic enzyme isolated from the Gram-negative bacterium Lysobacter sp. XL1.

Molecular Formula
Molecular Weight
Cat. No. B1576735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndopeptidase L4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Endopeptidase L4 for Research Procurement: A Diaminopimelinoyl-Alanine Endopeptidase from the Lysoamidase Complex


Endopeptidase L4 (L4) is an extracellular bacteriolytic enzyme isolated from the Gram-negative bacterium Lysobacter sp. XL1. It is classified as a diaminopimelinoyl-alanine endopeptidase that cleaves the peptide bond between meso-diaminopimelic acid and D-alanine in the peptidoglycan stem peptide [1]. L4 is one of five lytic enzymes (L1–L5) secreted by this organism that collectively constitute the broad-spectrum antimicrobial preparation lysoamidase [2]. The enzyme is a relatively small alkaline protein with a molecular weight of approximately 21 kDa, and its N-terminal sequence has been determined as AVVNGVNYVGxTTA [1].

Why Generic Substitution of Endopeptidase L4 with Related Lysobacter Proteases Is Scientifically Unjustified


The Lysobacter sp. XL1 lysoamidase complex contains three endopeptidases—L1, L4, and L5—that are sometimes incorrectly assumed to be functionally interchangeable. However, these enzymes exhibit fundamentally different peptidoglycan bond specificities: L1 is an α-lytic protease (EC 3.4.21.12) that cleaves Gly-Gly bonds and also possesses amidase activity, L5 exhibits Gly-Gly endopeptidase and N-acetylmuramoyl-L-Ala amidase dual activities, whereas L4 is a dedicated diaminopimelinoyl-alanine endopeptidase with no reported amidase function [1][2]. Substituting L4 with L1 or L5 would therefore change the cleavage site within the peptidoglycan network, potentially altering the spectrum of susceptible microorganisms and the pattern of cell wall degradation products. The quantitative evidence below demonstrates that these three enzymes also diverge significantly in thermal stability and inhibitor sensitivity, making generic substitution scientifically invalid [3].

Endopeptidase L4 Procurement Evidence: Quantitative Differentiation from In-Class Analogs L1 and L5


Endopeptidase L4 Exhibits a Distinct Peptidoglycan Cleavage Specificity Relative to L1 and L5

Endopeptidase L4 is a diaminopimelinoyl-alanine endopeptidase that specifically hydrolyzes the peptide bond between meso-diaminopimelic acid and D-alanine in peptidoglycan stem peptides [1]. In contrast, endopeptidase L1 has been identified as an α-lytic protease (EC 3.4.21.12) that cleaves Gly-Gly bonds and also exhibits N-acetylmuramoyl-L-alanine amidase activity [2]. Endopeptidase L5 possesses both Gly-Gly endopeptidase activity and N-acetylmuramoyl-L-Ala amidase activity against staphylococcal peptidoglycan [3]. Thus, L4 is the only member of the Lysobacter XL1 extracellular endopeptidase trio that functions exclusively as a peptidoglycan stem peptide hydrolase without ancillary amidase activity.

substrate specificity peptidoglycan hydrolase antimicrobial enzyme

Endopeptidase L4 Has a Half-Inactivation Temperature of 52°C, Distinguishing It from the More Thermostable L1 (55°C) and L5 (75°C)

The half-inactivation temperature (T₅₀) of purified endopeptidase L4 is 52°C as measured under standardized conditions [1]. For the homologous endopeptidases L1 and L5, the reported half-inactivation temperatures are 55°C and 75°C, respectively, determined on autoclaved staphylococcal cells [2]. This places L4 as the least thermostable of the three extracellular endopeptidases in the lysoamidase complex, with a T₅₀ 23°C lower than that of L5.

thermal stability half-inactivation temperature enzyme engineering

Endopeptidase L4 Is Not a Metalloenzyme: EDTA Insensitivity Contrasts with Other Bacteriolytic Proteases

Endopeptidase L4 activity is completely unaffected by EDTA, ruling out a requirement for divalent metal ions [1]. It is inhibited 72% by p-chloromercuribenzoic acid (PCMB) and 43% by phenylmethylsulfonyl fluoride (PMSF), indicating the involvement of both thiol (cysteine) and serine residues in catalysis [1]. This inhibition profile distinguishes L4 from metallo-bacteriolytic enzymes such as Achromobacter β-lytic protease (which contains one zinc atom essential for activity) and lysostaphin (a zinc-dependent glycyl-glycine endopeptidase) [2].

inhibitor profile mechanism-based classification metalloenzyme

Endopeptidase L4 Operates at an Alkaline pH Optimum of 8.0 with a Temperature Optimum of 50–55°C, Differentiating It from L1 and L5

The maximal activity of endopeptidase L4 is observed in 0.05 M Tris-HCl at pH 8.0 and 50–55°C [1]. In comparison, endopeptidase L1 shows optimal bacteriolytic activity across a broader pH range of 7–11 with a temperature optimum of approximately 70°C, while L5 has a pH optimum of 7.5 and a temperature optimum of approximately 80°C when assayed on autoclaved staphylococcal cells [2]. L4 is therefore a moderately alkaliphilic enzyme with a substantially lower temperature optimum than its homologs.

pH optimum temperature optimum reaction condition optimization

Endopeptidase L4 Is the Only Component of the Lysoamidase Complex Without Amidase Activity, Enabling Clean-End Peptidoglycan Digestion

Within the five-enzyme lysoamidase bacteriolytic complex (L1–L5) produced by Lysobacter sp. XL1, endopeptidase L4 is the sole enzyme that functions exclusively as a peptidase without additional amidase or muramidase activity [1]. Specifically: L1 is both an endopeptidase and an N-acetylmuramoyl-L-alanine amidase; L2 is a pure amidase; L3 is a muramidase; L5 possesses both Gly-Gly endopeptidase and amidase activities [2][3]. This makes L4 uniquely suited for applications where amide bond hydrolysis between N-acetylmuramic acid and L-alanine must be avoided.

amidase-free peptidoglycan digestion lysoamidase component

Endopeptidase L4 Is Secreted via a Distinct Pathway from L5, with Implications for Recombinant Production Strategy

Endopeptidase L5 is secreted into the extracellular medium via outer membrane vesicles (OMVs), and vesicle-associated L5 exhibits higher lytic efficiency than soluble L5 [1]. Endopeptidase L1, in contrast, is not found in OMVs and is secreted via a different pathway [2]. Although the secretion mechanism of L4 has not been explicitly characterized, L4 is purified from the culture liquid in soluble form without vesicle association [3], indicating it follows a secretion route distinct from L5. This difference in secretion biology has practical consequences: L5 requires OMV co-purification or specialized vesicle-disruption steps for maximal activity, whereas L4 is obtained as a freely soluble enzyme.

protein secretion outer membrane vesicles recombinant expression

Endopeptidase L4: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Selective Peptidoglycan Stem Peptide Cleavage for Muropeptide Analysis

When structural analysis of bacterial peptidoglycan requires specific hydrolysis of the Dap–D-Ala bond in the stem peptide without cleavage of amide bonds linking the peptide to the glycan backbone, endopeptidase L4 is the only lysoamidase component suitable for this purpose. Unlike L1 and L5, which possess confounding amidase activities, L4's exclusive diaminopimelinoyl-alanine endopeptidase activity ensures that muropeptide fragments retain intact MurNAc–L-Ala linkages [1][2]. This specificity is essential for accurate determination of peptidoglycan cross-linking patterns by HPLC-mass spectrometry.

Enzymatic Cell Lysis Under EDTA-Containing Conditions

In protocols requiring bacterial cell wall digestion in the presence of metal-chelating agents—for example, during preparation of metal-sensitive protein samples or when EDTA is included to inhibit metalloproteases—endopeptidase L4 retains full bacteriolytic activity. Its demonstrated insensitivity to EDTA (0% inhibition) contrasts with metallo-bacteriolytic alternatives such as lysostaphin and Achromobacter β-lytic protease, which are inactivated by metal chelators [1]. This property makes L4 the preferred choice for integrated lysis workflows where EDTA compatibility is mandatory.

Moderate-Temperature Enzymatic Digestion with Thermal Inactivation Control

Endopeptidase L4's temperature optimum of 50–55°C and half-inactivation temperature of 52°C make it uniquely suited for sequential digestion protocols where enzymatic activity must be terminated by mild heating without denaturing other reaction components. In contrast to L5 (T₅₀ = 75°C), which requires substantially higher temperatures for inactivation, L4 can be selectively heat-inactivated at temperatures that preserve the structural integrity of co-incubated proteins or nucleic acids [2]. This thermal lability enables cleaner experimental designs in multi-enzyme workflows.

Recombinant Production of Soluble Bacteriolytic Endopeptidase

For researchers developing recombinant expression systems for bacteriolytic enzymes, L4 offers a streamlined purification pathway. Unlike L5, which is naturally secreted via outer membrane vesicles and requires vesicle disruption for maximal soluble activity, L4 is recovered directly from culture supernatant in a freely soluble form [1][3]. This simplifies downstream processing, reduces the number of chromatography steps needed, and improves batch-to-batch reproducibility for applications requiring highly purified soluble enzyme.

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